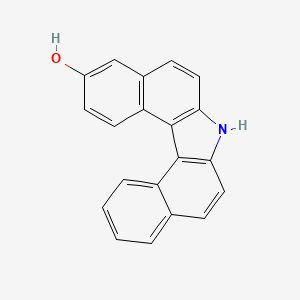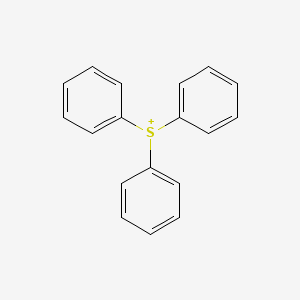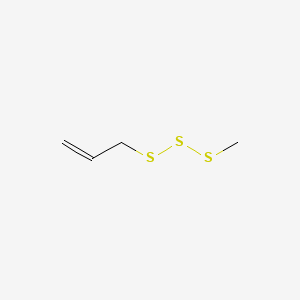![molecular formula C12H10N2 B1202981 9-Methyl-9h-pyrido[3,4-b]indole CAS No. 2521-07-5](/img/structure/B1202981.png)
9-Methyl-9h-pyrido[3,4-b]indole
描述
9-甲基-β-咔啉是一种杂环胺,属于β-咔啉家族。 它是一种β-咔啉的甲基化衍生物,分子式为C₁₂H₁₀N₂ .
作用机制
9-甲基-β-咔啉的作用机制涉及几个途径:
抑制单胺氧化酶 (MAO): 它抑制单胺氧化酶A和B的活性,这些酶负责分解多巴胺等神经递质.
刺激神经营养因子: 9-甲基-β-咔啉刺激神经营养因子的表达,例如脑源性神经营养因子 (BDNF) 和神经胶质细胞系来源的神经营养因子 (GDNF),它们支持神经元的生长和存活.
激活 PI3K 途径: 该化合物的效应是通过磷脂酰肌醇 3-激酶 (PI3K) 途径介导的,该途径在细胞生长和存活中起着至关重要的作用.
类似化合物:
降咔啉: 另一种具有神经活性特性的β-咔啉化合物。
降咔啉: 9-甲基-β-咔啉的母体化合物,也以其神经活性而闻名。
9-甲基-β-咔啉的独特性: 9-甲基-β-咔啉因其强大的神经保护和神经再生特性而脱颖而出,这些特性在其他β-咔啉化合物中并不那么明显。 它抑制单胺氧化酶和刺激神经营养因子的能力使其成为在神经退行性疾病和认知增强方面进一步研究的独特而有希望的候选药物 .
生化分析
Biochemical Properties
9-Methyl-9H-pyrido[3,4-b]indole plays a significant role in biochemical reactions, particularly in the brain. It interacts with various receptors and enzymes due to its planar aromatic structure. This compound has been shown to interact with dopaminergic neurons, potentially influencing conditions such as ADHD, depression, and cognitive decline . The interactions are primarily with enzymes and receptors involved in the dopaminergic system, which may lead to neuroprotective effects and improvements in cognitive function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by targeting dopaminergic neurons, which are crucial for cognitive functions and mood regulation . This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it may enhance mitochondrial respiratory function, thereby improving cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes in the dopaminergic system, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, which may contribute to its neuroprotective and cognitive-enhancing effects . The compound’s ability to repair and improve the dopamine system is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under sealed, dry conditions at room temperature . Long-term effects observed in in vitro and in vivo studies include sustained improvements in cellular energy production and neuroprotection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Typically, dosages for cognitive enhancement and neuroprotective effects range from 5mg to 20mg per day . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage regulation. Threshold effects observed in studies indicate that optimal dosages are crucial for maximizing benefits while minimizing risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion into various metabolites that may influence metabolic flux and metabolite levels . These interactions are essential for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall efficacy in biochemical reactions.
准备方法
合成路线和反应条件: 9-甲基-β-咔啉可以通过埃施魏勒-克拉克反应合成,该反应涉及使用甲醛和甲酸对游离碱β-咔啉(降咔啉)进行甲基化 . 该反应通常在酸性条件下和升高的温度下进行,以促进甲基化过程。
工业生产方法: 虽然关于9-甲基-β-咔啉的具体工业生产方法没有广泛的记载,但埃施魏勒-克拉克反应仍然是基础方法。将该反应放大到工业用途可能会涉及优化反应条件以确保高产率和纯度。
化学反应分析
反应类型: 9-甲基-β-咔啉经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将9-甲基-β-咔啉转化为其还原形式。
取代: 取代反应可以在β-咔啉结构中引入不同的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应可能涉及卤素或烷基化试剂在适当条件下的作用。
主要形成的产物: 这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可能生成氧化β-咔啉衍生物,而还原可能生成还原β-咔啉化合物。
科学研究应用
9-甲基-β-咔啉具有广泛的科学研究应用,包括:
相似化合物的比较
Harmane: Another β-carboline compound with neuroactive properties.
Norharmane: The parent compound of 9-Methyl-β-carboline, also known for its neuroactive effects.
Uniqueness of 9-Methyl-β-carboline: 9-Methyl-β-carboline stands out due to its potent neuroprotective and neuroregenerative properties, which are not as pronounced in other β-carboline compounds. Its ability to inhibit monoamine oxidase and stimulate neurotrophic factors makes it a unique and promising candidate for further research in neurodegenerative diseases and cognitive enhancement .
属性
IUPAC Name |
9-methylpyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABOIYXDALNSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179871 | |
| Record name | 9-Methyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2521-07-5 | |
| Record name | 9-Methyl-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-.BETA.-CARBOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 9-Methyl-9H-pyrido[3,4-b]indole influence its ability to form hydrogen bonds?
A1: this compound possesses two nitrogen atoms capable of participating in hydrogen bonding. Research suggests that the strength of the hydrogen bond donor and cooperative effects from multiple donor molecules can significantly impact the interaction. Weaker donors tend to form hydrogen bond complexes (HBCs), while stronger donors or multiple donors can lead to the formation of proton transfer complexes (PTCs) with a shift of the proton closer to the nitrogen atom. []
Q2: What unique excited-state reactions have been observed with this compound in the presence of a proton donor?
A2: Studies using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a proton donor revealed the formation of a 1:2 hydrogen-bonded proton-transfer complex (PTC) between the pyridinic nitrogen of this compound and HFIP. Furthermore, a cation-like exciplex (CL) forms through interaction of the excited PTC with another HFIP molecule. These excited-state reactions highlight the complex behavior of this compound. []
Q3: Has computational chemistry been used to study this compound?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the impact of various substituents on the chemical reactivity of this compound. The studies, conducted with different basis sets and across various solvent environments, suggest that an anthracen-9-yl group at the C1 position enhances reactivity more significantly than other substituents. This finding was further supported by Natural Bond Orbital (NBO) analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)
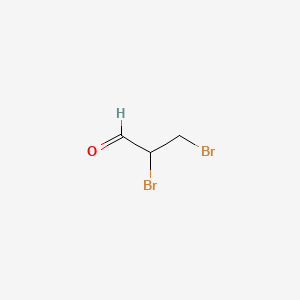
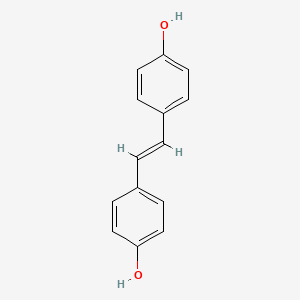


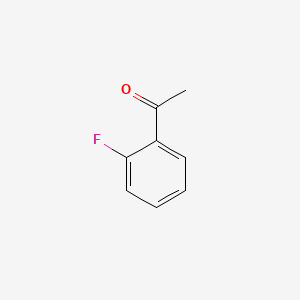


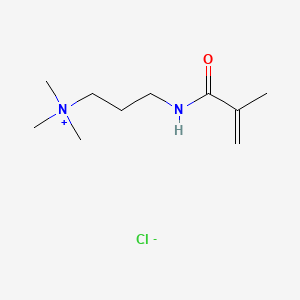
![(1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B1202915.png)
